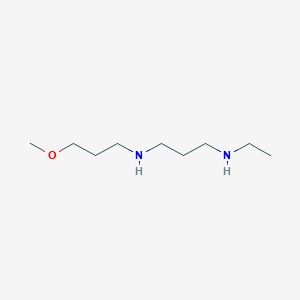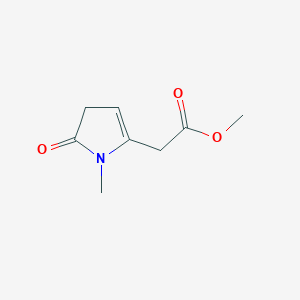![molecular formula C16H18FNO B1385184 N-[2-(4-Ethylphenoxy)ethyl]-4-fluoroaniline CAS No. 1040687-29-3](/img/structure/B1385184.png)
N-[2-(4-Ethylphenoxy)ethyl]-4-fluoroaniline
Vue d'ensemble
Description
“N-[2-(4-Ethylphenoxy)ethyl]-4-fluoroaniline” is a chemical compound with the molecular formula C16H18FNO . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “N-[2-(4-Ethylphenoxy)ethyl]-4-fluoroaniline” is represented by the formula C16H18FNO . This indicates that the molecule is composed of 16 carbon atoms, 18 hydrogen atoms, 1 fluorine atom, and 1 oxygen atom.Physical And Chemical Properties Analysis
“N-[2-(4-Ethylphenoxy)ethyl]-4-fluoroaniline” has a molecular weight of 259.32 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources.Applications De Recherche Scientifique
pH Sensitive Probes : A study by Rhee, Levy, and London (1995) discusses the development of pH-sensitive probes using derivatives of aminophenol, including compounds similar to N-[2-(4-Ethylphenoxy)ethyl]-4-fluoroaniline. These probes are useful for measuring intracellular pH, a crucial aspect in understanding cellular processes (Rhee, Levy, & London, 1995).
Metabonomic Assessment : Bundy et al. (2002) explored the metabolic changes in earthworms exposed to various xenobiotics, including compounds similar to N-[2-(4-Ethylphenoxy)ethyl]-4-fluoroaniline. This research contributes to understanding how environmental contaminants impact biological systems at a metabolic level (Bundy et al., 2002).
Chemical Synthesis and Biological Activity : Chan, Specian, and Pawson (1982) synthesized fluorinated compounds, including those related to N-[2-(4-Ethylphenoxy)ethyl]-4-fluoroaniline, to study their antipapilloma effects. This research is significant for medicinal chemistry, particularly in the development of compounds with potential therapeutic applications (Chan, Specian, & Pawson, 1982).
Protective Group in Organic Synthesis : Wipf and Reeves (1999) developed a fluorous alkoxy ethyl ether protecting group for purifying organic molecules, demonstrating the versatility of compounds like N-[2-(4-Ethylphenoxy)ethyl]-4-fluoroaniline in synthetic chemistry (Wipf & Reeves, 1999).
Synthesis of Radiopharmaceuticals : Stoll, Ermert, Oya, Kung, and Coenen (2004) discussed the use of fluorophenol derivatives in the synthesis of radiopharmaceuticals, highlighting the application of fluorinated compounds in medical imaging (Stoll et al., 2004).
Propriétés
IUPAC Name |
N-[2-(4-ethylphenoxy)ethyl]-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO/c1-2-13-3-9-16(10-4-13)19-12-11-18-15-7-5-14(17)6-8-15/h3-10,18H,2,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFPLLHFDJTRHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCNC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Ethylphenoxy)ethyl]-4-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate](/img/structure/B1385102.png)
![N-Ethyl-3-[(2-methoxyethyl)amino]propanamide](/img/structure/B1385104.png)










![N-(3-Amino-4-chlorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385124.png)